molecular formula C25H26O9 B14294201 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid CAS No. 113706-22-2

8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid

Cat. No.: B14294201
CAS No.: 113706-22-2
M. Wt: 470.5 g/mol
InChI Key: VJBROQGGVVYKSL-UHFFFAOYSA-N
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Description

8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]dioxepine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the dibenzo[b,e][1,4]dioxepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of hydroxyl, methoxy, and carboxylic acid groups through various organic reactions such as hydroxylation, methylation, and carboxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]dioxepine derivatives: Compounds with similar core structures but different functional groups.

    Hydroxy and methoxy substituted aromatic compounds: Compounds with similar functional groups but different core structures.

Uniqueness

8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is unique due to its specific combination of functional groups and the dibenzo[b,e][1,4]dioxepine core

Properties

CAS No.

113706-22-2

Molecular Formula

C25H26O9

Molecular Weight

470.5 g/mol

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxopentyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C25H26O9/c1-4-6-14(26)8-13-9-16(32-3)11-19-21(13)25(31)34-20-12-18(28)22(24(29)30)17(23(20)33-19)10-15(27)7-5-2/h9,11-12,28H,4-8,10H2,1-3H3,(H,29,30)

InChI Key

VJBROQGGVVYKSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCC)C(=O)O)O)OC2=O

Origin of Product

United States

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